4-Aminothiochroman 1,1-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminothiochroman 1,1-dioxide hydrochloride is a heterocyclic compound with the molecular formula C₉H₁₂ClNO₂S It is a derivative of thiochroman, which is a sulfur-containing analog of chroman
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminothiochroman 1,1-dioxide hydrochloride typically involves the following steps:
Formation of Thiochroman: The initial step involves the synthesis of thiochroman, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxidation: Thiochroman is then oxidized to form thiochroman 1,1-dioxide. This oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids.
Amination: The introduction of the amino group at the 4-position is achieved through nucleophilic substitution reactions. This can be done using amines under suitable conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Aminothiochroman 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiochroman derivatives.
Substitution: Various substituted thiochroman derivatives.
Scientific Research Applications
4-Aminothiochroman 1,1-dioxide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and antileishmanial properties.
Mechanism of Action
The mechanism of action of 4-Aminothiochroman 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. For instance, derivatives bearing vinyl sulfone moieties are known to inhibit cysteine proteases through nucleophilic attack on the β position to the sulfone . Further studies are required to elucidate the detailed mechanism of action for other derivatives.
Comparison with Similar Compounds
Similar Compounds
Thiochroman: The parent compound without the amino and sulfone groups.
Thiochroman 1,1-dioxide: Lacks the amino group.
4-Aminothiochroman: Lacks the sulfone group.
Uniqueness
4-Aminothiochroman 1,1-dioxide hydrochloride is unique due to the presence of both the amino and sulfone groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQPICIMOSZNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.